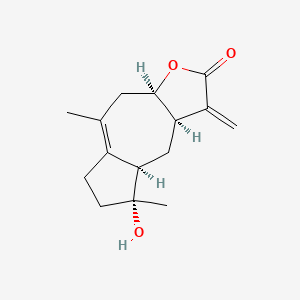

Pseudoivalin

Description

Structure

3D Structure

Properties

CAS No. |

1461-34-3 |

|---|---|

Molecular Formula |

C15H20O3 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

(3aR,8R,8aR,9aR)-8-hydroxy-5,8-dimethyl-1-methylidene-4,6,7,8a,9,9a-hexahydro-3aH-azuleno[6,5-b]furan-2-one |

InChI |

InChI=1S/C15H20O3/c1-8-6-13-11(9(2)14(16)18-13)7-12-10(8)4-5-15(12,3)17/h11-13,17H,2,4-7H2,1,3H3/t11-,12-,13-,15-/m1/s1 |

InChI Key |

CLYBLORMANTURF-RGCMKSIDSA-N |

SMILES |

CC1=C2CCC(C2CC3C(C1)OC(=O)C3=C)(C)O |

Isomeric SMILES |

CC1=C2CC[C@@]([C@@H]2C[C@H]3[C@@H](C1)OC(=O)C3=C)(C)O |

Canonical SMILES |

CC1=C2CCC(C2CC3C(C1)OC(=O)C3=C)(C)O |

Other CAS No. |

1461-34-3 |

Origin of Product |

United States |

Isolation and Advanced Structural Elucidation Methodologies of Pseudoivalin

Extraction and Isolation Procedures from Plant Biomass

Pseudoivalin is a secondary metabolite found in plants of the Asteraceae family, notably from species such as Iva microcephala. usf.edu The initial step in obtaining the pure compound involves its extraction from the plant material, followed by a systematic purification process to separate it from a complex mixture of other phytochemicals. researchgate.net

The extraction of sesquiterpene lactones like this compound from dried and powdered plant biomass typically begins with the use of organic solvents. google.com The choice of solvent is critical and is based on the polarity of the target compounds. A common strategy involves sequential extraction with solvents of increasing polarity to fractionate the components.

Initially, a nonpolar solvent such as hexane (B92381) may be used to remove lipids, waxes, and other nonpolar constituents from the plant material. Following this defatting step, the biomass is extracted with a more polar solvent. Solvents like methanol (B129727), ethanol (B145695), chloroform, or ethyl acetate (B1210297) are frequently employed to effectively solubilize sesquiterpene lactones. google.comtandfonline.com Maceration, where the plant material is soaked in the solvent for an extended period (e.g., 17 hours), is a common technique to maximize the yield of the target compounds. nih.gov The resulting solution, known as the crude extract, contains this compound along with a multitude of other extracted compounds.

Following solvent extraction, the crude extract undergoes several stages of chromatographic separation to isolate this compound. mdpi.com Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. mdpi.com

Column Chromatography (CC): The crude extract is first subjected to column chromatography, often using silica (B1680970) gel as the stationary phase. The extract is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through it. Elution is typically performed using a gradient system, starting with a nonpolar solvent and gradually increasing the polarity (e.g., starting with hexane-ethyl acetate mixtures and moving towards pure ethyl acetate or methanol). scielo.br Fractions are collected sequentially and monitored by Thin-Layer Chromatography (TLC) to identify those containing the compound of interest. nih.gov

High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound from column chromatography are further purified using HPLC. researchgate.net This technique offers higher resolution and efficiency. Reversed-phase HPLC is commonly used, employing a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). mdpi.com This process allows for the separation of closely related compounds, yielding highly pure this compound.

Table 1: Typical Isolation Workflow for this compound

| Step | Technique | Description | Purpose |

|---|---|---|---|

| 1 | Extraction | Maceration of dried Iva microcephala biomass with a polar organic solvent (e.g., ethanol or chloroform). | To create a crude extract containing sesquiterpene lactones and other phytochemicals. |

| 2 | Initial Fractionation | Liquid-liquid partitioning or Column Chromatography (Silica Gel). | To separate the crude extract into fractions of varying polarity, enriching for this compound. nih.govscielo.br |

| 3 | Fine Purification | High-Performance Liquid Chromatography (HPLC), typically reversed-phase. | To achieve high-purity isolation of this compound from minor impurities and related compounds. nih.gov |

Advanced Spectroscopic Characterization for De Novo Structure Assignment

Once this compound is isolated in a pure form, its molecular structure is determined de novo (from the beginning) using a combination of spectroscopic methods. Each technique provides unique pieces of information that, when combined, allow for the unambiguous assignment of the compound's constitution and stereochemistry.

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules like this compound. nih.gov It provides detailed information about the carbon-hydrogen framework.

¹H NMR (Proton NMR): This technique identifies the different types of protons in the molecule, their chemical environment, their relative numbers (through integration), and their connectivity to neighboring protons (through spin-spin coupling).

¹³C NMR (Carbon-13 NMR): This spectrum reveals the number of unique carbon atoms in the molecule and provides information about their chemical environment (e.g., C=O, C=C, C-O, CH, CH₂, CH₃).

2D NMR: Two-dimensional NMR experiments are crucial for assembling the complete molecular structure. Techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) is used to identify longer-range (2-3 bond) correlations between protons and carbons, which is essential for connecting different fragments of the molecule.

Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data for a Sesquiterpene Lactone Skeleton Note: This is a representative table illustrating the type of data obtained for a compound like this compound. Exact chemical shifts (δ) may vary.

| Position | δ ¹³C (ppm) | δ ¹H (ppm, multiplicity, J in Hz) |

|---|---|---|

| 1 | 45.2 | 2.51 (m) |

| 2 | 28.1 | 1.89 (m), 1.65 (m) |

| 3 | 35.4 | 2.10 (m), 1.78 (m) |

| 4 | 140.1 | - |

| 5 | 125.5 | 5.30 (d, 2.1) |

| 6 | 82.3 | 4.85 (t, 9.5) |

| 7 | 50.1 | 2.95 (m) |

| 8 | 26.5 | 2.05 (m), 1.80 (m) |

| 9 | 38.9 | 1.95 (m), 1.55 (m) |

| 10 | 41.5 | 2.30 (m) |

| 11 | 139.8 | - |

| 12 | 170.2 | - |

| 13 | 121.0 | 6.20 (d, 3.0), 5.65 (d, 3.0) |

| 14 | 16.8 | 1.15 (s) |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion. nih.gov This precision allows for the determination of the exact molecular formula of this compound, distinguishing it from other compounds that may have the same nominal mass. Common ionization techniques for such analyses include Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). mdpi.com

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed, where the molecular ion is fragmented. The resulting fragmentation pattern provides valuable clues about the molecule's structure, as the molecule breaks apart at its weakest bonds or through characteristic rearrangements, helping to confirm the arrangement of functional groups and the core skeleton. nih.gov

IR and UV-Vis spectroscopy provide complementary information about the functional groups present in the molecule. libretexts.org

Infrared (IR) Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. nih.gov Specific functional groups absorb at characteristic frequencies. For this compound, key absorption bands would confirm the presence of:

A strong absorption around 1750-1770 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the γ-lactone ring.

Absorptions around 3400-3600 cm⁻¹ for any -OH (hydroxyl) groups.

Absorptions around 1640-1680 cm⁻¹ for C=C (alkene) double bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This method provides information about conjugated systems (alternating single and double bonds) within the molecule, which are known as chromophores. mdpi.compsu.edu The absorption of UV or visible light corresponds to the promotion of electrons to higher energy levels. The wavelength of maximum absorbance (λmax) is characteristic of the specific chromophore present in this compound, such as the α,β-unsaturated lactone system.

Table of Mentioned Compounds

| Compound Name |

|---|

| Acetonitrile |

| Chloroform |

| Ethanol |

| Ethyl acetate |

| Hexane |

| Methanol |

| This compound |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Electronic circular dichroism (ECD) is a powerful chiroptical method that measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. chiralabsxl.com This differential absorption, known as the Cotton effect, provides valuable information about the stereochemistry of the molecule.

The ECD spectrum is highly sensitive to the spatial arrangement of chromophores and other functional groups within the molecule. For sesquiterpenoid lactones like this compound, the α,β-unsaturated γ-lactone moiety is a key chromophore that gives rise to characteristic Cotton effects in the ECD spectrum. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the chiral centers in the vicinity of the chromophore.

The stereochemical assignment using ECD can be approached in several ways:

Empirical Rules: For certain classes of compounds, empirical rules have been developed that correlate the sign of the Cotton effect of a specific electronic transition with the stereochemistry of the molecule. For example, the lactone sector rule can be applied to α,β-unsaturated γ-lactones to predict the sign of the n → π* transition based on the substitution pattern around the lactone ring.

Exciton (B1674681) Coupling: If a molecule contains two or more interacting chromophores, the exciton coupling between their transition dipole moments can give rise to a characteristic bisignate (S-shaped or inverted S-shaped) Cotton effect in the ECD spectrum. The sign of this exciton couplet can be used to determine the absolute configuration of the chiral centers that dictate the relative orientation of the chromophores.

Comparison with Standards: The ECD spectrum of an unknown compound can be compared with that of a known compound with a similar chromophore and stereochemistry. A close match between the two spectra can provide strong evidence for the stereochemical assignment.

Quantum Chemical Calculations: With the advancement of computational chemistry, it is now possible to calculate the theoretical ECD spectrum of a molecule with a given stereochemistry. By comparing the calculated spectrum with the experimental spectrum, the absolute configuration can be determined with a high degree of confidence.

A hypothetical ECD spectrum of this compound might exhibit a positive Cotton effect around 250 nm corresponding to the π → π* transition of the α,β-unsaturated lactone and a weaker negative Cotton effect around 300 nm for the n → π* transition. The signs and positions of these Cotton effects could then be correlated with its specific absolute configuration.

Table 2: Hypothetical Electronic Circular Dichroism Data for this compound

| Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Transition Assignment |

| 305 | -1.2 | n → π |

| 252 | +8.5 | π → π |

| 210 | -4.3 |

Chemical Synthesis and Analog Generation Strategies

Retrosynthetic Dissection of the Pseudoivalin Scaffold

The retrosynthetic analysis of this compound and related pseudoguaianolides reveals key strategic disconnections to simplify the complex tricyclic core into more manageable synthetic precursors. A common approach involves conceptually deconstructing the molecule by disconnecting the lactone ring, simplifying the seven-membered ring, and ultimately breaking down the bicyclic core.

A plausible retrosynthetic strategy for a generalized pseudoguaianolide scaffold, such as that of this compound, is outlined below:

| Disconnection | Precursor Molecule(s) | Key Transformation |

| α-Methylene-γ-lactone | Hydroxy acid or related intermediate | Lactonization and olefination |

| Seven-membered ring | Cyclopentane derivative with an appended chain | Ring-closing metathesis, radical cyclization, or intramolecular alkylation |

| Bicyclic 5/7 core | Acyclic or monocyclic precursors | Diels-Alder reaction, Nazarov cyclization, or transition-metal-catalyzed cycloadditions |

Biosynthetic insights can also guide retrosynthetic strategies. For instance, the formation of the pseudoguaianolide core is believed to proceed through a carbocationic rearrangement (a 1,2-methyl shift) from a guaianolide precursor. nih.gov This biomimetic approach suggests that a common guaianolide scaffold could serve as a late-stage intermediate, diverging to either the guaianolide or pseudoguaianolide skeleton. nih.gov

Total Synthesis Approaches to the Guaianolide Core

The total synthesis of pseudoguaianolides is a formidable task that has been undertaken by several research groups. These syntheses often showcase the state-of-the-art in organic synthesis, featuring novel methodologies for ring construction and stereocontrol.

The precise control of stereochemistry is paramount in the synthesis of this compound. The molecule contains several contiguous stereocenters that define its three-dimensional shape and, consequently, its biological activity. Synthetic strategies have employed a variety of methods to establish these stereocenters:

Chiral Pool Synthesis: Utilizing readily available, enantiomerically pure starting materials from nature, such as R-carvone, to introduce initial stereocenters that are then carried through the synthetic sequence. nih.gov

Substrate-Controlled Diastereoselection: Employing existing stereocenters within a synthetic intermediate to direct the stereochemical outcome of subsequent reactions. For example, reductions or alkylations can be influenced by the steric bulk of adjacent substituents, leading to the formation of one diastereomer over another. researchgate.net

Auxiliary-Controlled Stereoselection: Temporarily attaching a chiral auxiliary to an achiral substrate to direct a stereoselective transformation. Once the desired stereocenter is set, the auxiliary is removed.

Asymmetric Catalysis: Using chiral catalysts to enantioselectively create key stereocenters. This approach is highly efficient and has been applied to reactions such as asymmetric hydrogenations and epoxidations in the synthesis of related natural products.

A key challenge is the construction of the hydroazulene (fused 5/7 ring system) core. One notable approach involves a thermal oxy-Cope/ene reaction of an elemanolide precursor to stereoselectively forge the guaianolide skeleton. nih.gov

To enhance synthetic efficiency, modern synthetic approaches often incorporate cascade reactions, where multiple bond-forming events occur in a single, orchestrated sequence. 20.210.105 These strategies reduce the number of synthetic steps, purification procedures, and waste generation, aligning with the principles of green chemistry. 20.210.105

While specific examples in the context of this compound are not extensively documented, cascade reactions are a powerful tool in natural product synthesis. 20.210.105 For instance, a nucleophilically catalyzed cascade could be envisioned for the construction of the bicyclic core, where a conjugate addition is followed by an intramolecular cyclization. 20.210.105

Dearomatization strategies represent another advanced tactic. These methods begin with a stable, flat aromatic precursor and stereoselectively convert it into a three-dimensional cyclic system. A potential dearomatizative cascade could involve the transformation of a furan derivative into a dienamine intermediate, which then undergoes a cycloaddition reaction to build a more complex, saturated ring system. researchgate.net

The pursuit of complex natural products like this compound often necessitates the invention of new chemical reactions and strategies. The challenges posed by the pseudoguaianolide scaffold, with its strained seven-membered ring and dense stereochemistry, have inspired innovation. researchgate.net

For example, the development of diastereoselective acyl radical-mediated cyclizations has provided a novel means of constructing the five-membered ring onto the seven-membered ring precursor. researchgate.net Additionally, new methods for the stereoselective installation of the angular methyl group at the C5 position have been a focus of synthetic efforts. researchgate.net The unique reactivity of the guaianolide core itself can be exploited, as demonstrated by the propensity of the C10 position for aerobic oxidation, suggesting novel pathways for late-stage functionalization. nih.gov

Semi-synthesis and Derivatization of this compound for Research Applications

Semi-synthesis, which involves the chemical modification of a natural product isolated from its biological source, is a valuable tool for generating analogs for structure-activity relationship (SAR) studies. This approach allows researchers to probe the importance of specific functional groups for the biological activity of the parent compound.

The α-methylene-γ-lactone moiety is a hallmark of many sesquiterpene lactones, including this compound, and is considered a key electrophilic "warhead" responsible for much of their biological activity. researchgate.netnih.govmdpi.com This functional group is a reactive Michael acceptor, capable of forming covalent bonds with nucleophilic residues, particularly the thiol groups of cysteine in proteins. nih.govresearchgate.net

Chemical modifications targeting this moiety are of significant interest for modulating biological activity and for creating chemical probes to identify cellular targets. Common modifications include:

Michael Addition: The exocyclic double bond can readily react with thiols (e.g., cysteine, glutathione) and other nucleophiles. This reaction is often used to create conjugates for biological studies or to prepare derivatives with altered reactivity. researchgate.net

Reduction: The exocyclic double bond can be selectively reduced, for example, through catalytic hydrogenation. The resulting dihydro derivatives often serve as important negative controls in biological assays, as the removal of the Michael acceptor functionality typically leads to a significant decrease in activity. nih.gov

Cycloaddition: The activated double bond can participate in cycloaddition reactions, allowing for the introduction of new ring systems and a significant alteration of the molecule's shape and functionality.

Synthesis of this compound Analogues for Structure-Activity Relationship Studies

The synthesis of analogues of a natural product is a cornerstone of medicinal chemistry, providing crucial insights into the pharmacophore and the structural features essential for its biological activity. While the scientific literature on the specific synthesis of a wide array of this compound analogues for comprehensive structure-activity relationship (SAR) studies is not extensively detailed, the general principles of analogue design and synthesis can be applied to this scaffold.

Strategies for generating this compound analogues would logically focus on several key regions of the molecule: the α,β-unsaturated γ-lactone (a Michael acceptor), the hydroxyl group, and the carbocyclic core. Modifications to these areas would allow for a systematic exploration of how changes in stereochemistry, electronics, and steric bulk impact biological efficacy.

Table 1: Proposed this compound Analogues and Rationale for SAR Studies

| Analogue Type | Modification | Rationale for Synthesis |

| Lactone Ring Modified Analogues | Saturation of the exocyclic double bond | To assess the importance of the Michael acceptor functionality for biological activity. |

| Isomerization of the lactone ring | To investigate the influence of the lactone ring's orientation on target binding. | |

| Replacement of the lactone with other functional groups (e.g., amide, ester) | To probe the necessity of the lactone moiety and explore bioisosteric replacements. | |

| Hydroxyl Group Modified Analogues | Esterification or etherification of the hydroxyl group | To evaluate the role of the hydroxyl group as a hydrogen bond donor or acceptor. |

| Inversion of the stereochemistry of the hydroxyl group | To determine the spatial requirements for interaction with biological targets. | |

| Deoxygenation | To understand the contribution of the hydroxyl group to the overall activity. | |

| Carbocyclic Core Modified Analogues | Introduction of substituents on the ring system | To explore the steric and electronic effects on activity. |

| Alteration of ring fusion stereochemistry | To assess the importance of the overall three-dimensional shape of the molecule. |

The synthesis of such analogues would likely involve a semisynthetic approach starting from isolated this compound or a total synthesis that allows for late-stage diversification. For instance, the exocyclic double bond of the lactone could be selectively reduced using catalytic hydrogenation. Ester and ether analogues of the hydroxyl group could be readily prepared using standard acylation and alkylation conditions. The development of a flexible total synthesis would be paramount for enabling more profound modifications to the carbocyclic skeleton.

Biomimetic Synthesis Considerations Reflecting Proposed Biosynthetic Pathways

Biomimetic synthesis, which seeks to mimic nature's synthetic strategies, offers an elegant and often efficient approach to the construction of complex natural products. The proposed biosynthetic pathway of this compound, like other sesquiterpenoids, is believed to proceed from farnesyl pyrophosphate (FPP).

The key steps in the proposed biosynthesis likely involve:

Cyclization of Farnesyl Pyrophosphate: The initial step is the enzyme-mediated cyclization of the linear precursor, FPP, to form a cationic intermediate with a germacrane or eudesmane skeleton.

Oxidative Modifications: A series of stereospecific enzymatic oxidations would then install the hydroxyl group and functionalize the carbon skeleton in preparation for lactone formation.

Lactone Ring Formation: The final key step would be the intramolecular cyclization to form the characteristic γ-lactone ring.

A biomimetic synthesis of this compound would aim to replicate these transformations in a laboratory setting. A potential biomimetic synthetic strategy could involve a cationic cyclization of a farnesyl-derived precursor to construct the carbocyclic core. This could be initiated by a Lewis acid or a protic acid to mimic the enzymatic protonation of the terminal double bond of FPP.

Subsequent steps would focus on regioselective and stereoselective oxidations of the carbocyclic intermediate. The use of modern catalytic oxidation methods could be employed to install the necessary oxygen functionalities. Finally, a lactonization reaction, potentially acid- or base-catalyzed, would complete the synthesis.

While a full biomimetic total synthesis of this compound has not been extensively reported, the principles of biomimetic synthesis provide a powerful conceptual framework for designing efficient and stereoselective routes to this natural product and its analogues. Such an approach not only has the potential to provide access to the natural product but can also shed light on its actual biosynthetic pathway.

Biosynthetic Pathway Investigations of Pseudoivalin

Tracing Precursor Incorporation in Sesquiterpene Biosynthesis

The fundamental building block for all sesquiterpenoids, including Pseudoivalin, is farnesyl diphosphate (B83284) (FPP). FPP is a C15 isoprenoid synthesized from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) wur.nlnih.govhebmu.edu.cn. Studies on the biosynthesis of various sesquiterpene lactones, particularly those found in plants like chicory, have established that FPP is cyclized by sesquiterpene synthases (STSs) to form germacrene skeletons, such as (+)-germacrene A wur.nlresearchgate.netnih.gov. These findings suggest that precursor incorporation experiments for this compound would trace its carbon skeleton back to FPP, likely via germacrene intermediates, establishing the initial C15 framework.

Identification of Key Enzymatic Transformations in Guaianolide Formation

The transformation of FPP into the characteristic guaianolide structure of this compound involves a series of precise enzymatic reactions. These transformations are broadly categorized into cyclization events that form the carbon skeleton and subsequent oxidative modifications that introduce functional groups and the lactone ring wur.nlnih.govhebmu.edu.cnnih.gov. Sesquiterpene synthases are crucial for the initial cyclization of FPP, while various oxygenases, particularly cytochrome P450 monooxygenases, are implicated in the later oxidative steps wur.nlnih.gov.

Cyclization Reactions from Germacrene Precursors

A pivotal step in the formation of guaianolide skeletons is the cyclization of germacrene intermediates. Farnesyl diphosphate (FPP) is first converted by sesquiterpene synthases into germacrene skeletons, such as germacrene A wur.nlhebmu.edu.cnnih.gov. These germacrenes then undergo further cyclization reactions, often involving the formation and rearrangement of carbocation intermediates, to establish the characteristic seven-membered ring fused to a five-membered ring system of the guaiane (B1240927) skeleton nih.govmdpi.com. For instance, germacrene A can be enzymatically oxidized and subsequently cyclized to form guaianolide structures nih.gov. Research into other sesquiterpenes indicates that germacrene derivatives can undergo a 1,10-cyclization to form a germacradienyl cation, which then proceeds through further cyclization steps to yield the guaianyl carbocation mdpi.com.

Oxygenation and Lactone Formation Steps

Following the establishment of the sesquiterpene skeleton, oxidative modifications are essential for the formation of sesquiterpene lactones like this compound. Intermediates, such as germacrene carboxylic acid, are formed through oxidation processes nih.gov. These are then subjected to further oxygenation reactions, commonly catalyzed by cytochrome P450 monooxygenases wur.nl. These enzymes introduce hydroxyl groups at specific positions on the sesquiterpene skeleton. The subsequent intramolecular esterification, or lactonization, of a suitably positioned hydroxyl group with a carboxylic acid moiety results in the formation of the characteristic γ-lactone ring, a defining feature of this compound and related compounds wur.nlnih.gov.

Molecular and Genetic Studies of Biosynthetic Gene Clusters

Understanding the genetic basis of this compound biosynthesis involves identifying and characterizing the genes responsible for the enzymes involved in its pathway. These genes are often organized into biosynthetic gene clusters (BGCs) within the plant genome rsc.orgdergipark.org.trresearchgate.net. While specific BGCs for this compound have not been detailed in the provided literature, research on other sesquiterpenoids highlights the importance of identifying terpene synthases (STSs) and other modifying enzymes dergipark.org.trresearchgate.net. Genomic and transcriptomic analyses, aided by bioinformatics tools like antiSMASH, are employed to predict and locate these BGCs, providing a roadmap for future functional studies researchgate.netfrontiersin.org. Studies on related sesquiterpenoids suggest that genes encoding STSs and cytochrome P450s are key targets in these investigations wur.nlnih.govdergipark.org.trresearchgate.net.

Chemoenzymatic and Synthetic Biology Approaches to Biosynthesis Elucidation

The elucidation of complex natural product biosynthetic pathways, including that of this compound, increasingly relies on synthetic biology and chemoenzymatic methodologies rsc.orgnih.gov. These approaches combine the power of biological systems with chemical synthesis to dissect and reconstruct metabolic pathways. Synthetic biology enables the reconstitution of entire pathways in heterologous host organisms, such as yeast, by expressing identified genes encoding pathway enzymes rsc.orgresearchgate.net. Chemoenzymatic synthesis involves using isolated enzymes in conjunction with chemical reactions to perform specific transformations, allowing for the study of individual enzymatic steps and the generation of novel compound analogs rsc.orgnih.gov. For example, expressing candidate genes encoding oxygenases in a microbial host can help identify enzymes responsible for specific hydroxylation or oxidation steps in the pathway researchgate.net.

Key Intermediates and Enzymes in Sesquiterpene Lactone Biosynthesis

The biosynthesis of sesquiterpene lactones, including this compound, follows a general pathway involving specific enzymatic transformations.

| Stage | Precursor/Intermediate | Key Enzyme Class(es) | Notes |

| Initial Skeleton Formation | Farnesyl Diphosphate (FPP) | Sesquiterpene Synthase (STS) | Cyclization of FPP to form germacrene skeletons, such as germacrene A. wur.nlhebmu.edu.cnnih.gov |

| Oxidation to Carboxylic Acid | Germacrene A | Oxidizing enzymes (e.g., Cytochrome P450 monooxygenases) | Oxidation of the isopropenyl side chain to form germacrene carboxylic acid. wur.nlnih.gov |

| Lactone Ring Formation | Germacrene Carboxylic Acid | Oxidizing enzymes (e.g., Cytochrome P450 monooxygenases) | Hydroxylation at specific positions followed by intramolecular esterification (lactonization) to form the γ-lactone ring. wur.nlnih.gov |

| Guaianolide Skeleton Formation | Oxidized Germacrene Intermediates | Further cyclization and modification enzymes | Additional cyclization and functionalization steps to establish the characteristic guaianolide ring system. nih.govnih.govmdpi.com |

Compounds Mentioned

this compound

this compound acetate (B1210297)

Calocephalin

Tomentosin

Leucophytalin A

4α-hydroxy-5αH,10αH-1,11(13)-guaidien-8β,12-olide

Germacrene A

Germacrene B

Germacrene C

Germacrene D

Costunolide

Inunolide

Alantolactone

Carabrone

Costic acid

Ivalin

Cetaurepensin

Preclinical Biological Activity and Mechanistic Studies of Pseudoivalin

Investigation of Molecular and Cellular Mechanisms of Action

Detailed investigations into the molecular and cellular mechanisms of action for Pseudoivalin are not documented in published research. The following sections outline the types of studies that would typically be conducted to elucidate these mechanisms for a compound of this class.

In Vitro Receptor Binding and Enzyme Inhibition Assays

There are no specific reports on in vitro receptor binding or enzyme inhibition assays conducted with this compound. Such assays are fundamental in early-stage drug discovery to identify molecular targets. nih.govscbt.com For a sesquiterpene lactone, researchers might test for inhibition of enzymes involved in inflammation, such as cyclooxygenases (COX-1/COX-2), or kinases involved in cancer cell signaling. mdpi.com

Modulation of Intracellular Signaling Pathways (e.g., NFκB, NRF2, ROS)

The effect of this compound on key intracellular signaling pathways like NFκB, NRF2, and Reactive Oxygen Species (ROS) has not been specifically studied.

NFκB Pathway: The NF-κB signaling pathway is a critical regulator of inflammation and cell survival, and its inhibition is a common mechanism for anti-inflammatory compounds. mdpi.comnih.gov Many natural products are evaluated for their ability to inhibit NF-κB activation. nih.gov

NRF2 Pathway: The NRF2 pathway is a primary regulator of the cellular antioxidant response. nih.gov Activation of this pathway can protect cells from oxidative stress, a process implicated in numerous diseases. mdpi.commdpi.com

Reactive Oxygen Species (ROS): ROS are highly reactive molecules that can cause cellular damage at high levels. mdpi.com Compounds are often tested for their ability to scavenge ROS directly or to modulate cellular pathways that lead to ROS production or detoxification. nih.gov

Effects on Cellular Processes (e.g., cell growth, migration, apoptosis)

Specific data on how this compound affects cellular processes such as cell growth, migration, and apoptosis is not available. Cytotoxicity assays are standard for determining a compound's effect on cell viability and growth. nih.govmdpi.comscielo.brnih.govmdpi.com Studies on cell migration and apoptosis would be crucial to understanding its potential as an anti-cancer agent. wustl.educancer.gov

Structure-Activity Relationship (SAR) Investigations of this compound and Analogues

No structure-activity relationship (SAR) or quantitative structure-activity relationship (QSAR) studies for this compound or its analogues have been published.

Identification of Structural Moieties Critical for Biological Interactions

SAR studies are essential for identifying the specific parts of a molecule, or moieties, that are responsible for its biological activity. For sesquiterpene lactones, the α-methylene-γ-lactone group is often a key feature for their biological effects, including anti-inflammatory and cytotoxic activities. nih.govnih.gov However, without experimental data on this compound and a series of its structural analogues, it is not possible to determine the critical moieties for its specific biological interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to predict the biological activity of compounds based on their chemical structure. researchgate.netresearchgate.net This method requires a dataset of structurally related compounds with measured biological activity to build a predictive model. As there are no published studies on the biological activities of a series of this compound analogues, no QSAR models have been developed.

Computational Chemistry in Predicting and Analyzing SAR

Currently, there is a notable absence of specific computational chemistry studies in the scientific literature focused on predicting and analyzing the Structure-Activity Relationship (SAR) of this compound. However, the principles of computational chemistry are widely applied to understand the SAR of sesquiterpene lactones in general. These methods are invaluable for elucidating the structural features that govern biological activity.

For sesquiterpene lactones, computational approaches can be used to:

Model Michael Addition Reactions: The reactivity of the α-methylene-γ-lactone group and other electrophilic centers, such as a cyclopentenone ring, is a key determinant of biological activity. mdpi.com Quantum mechanics calculations can model the energetics of the Michael addition reaction with thiol-containing molecules like cysteine or glutathione, providing insights into the alkylating potential of a given sesquiterpene lactone. mdpi.com A conformational and electronic study of helenalin and its derivatives has shown that the γ-lactone and cyclopentenone groups are the primary sites for biological activity. nih.gov

Determine Molecular Descriptors: Computational methods can calculate various molecular descriptors, such as molecular electrostatic potential, frontier molecular orbital energies (HOMO-LUMO gap), and dipole moment. These descriptors can be correlated with biological activities to build predictive Quantitative Structure-Activity Relationship (QSAR) models.

Docking Studies: Molecular docking simulations can predict the binding orientation and affinity of sesquiterpene lactones to specific protein targets. For instance, docking studies could be employed to investigate the interaction of this compound with the p65 subunit of NF-κB, a known target for many sesquiterpene lactones. selleckchem.com

Based on the SAR of related compounds like helenalin, it can be inferred that the presence and accessibility of the α-methylene-γ-lactone moiety in this compound are crucial for its potential biological activity. Any structural modification that reduces the electrophilicity of this group would likely diminish its activity.

Comparative Biological Activity Studies with Other Sesquiterpene Lactones

Helenalin , one of the most studied pseudoguaianolides, is known for its potent anti-inflammatory and anticancer activities. researchgate.netnih.gov Its primary mechanism of action involves the selective inhibition of the transcription factor NF-κB. selleckchem.com In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including rhabdomyosarcoma, with IC50 values in the low micromolar range. mdpi.comnih.gov For instance, in T47D breast cancer cells, helenalin showed IC50 values of 4.69, 3.67, and 2.23 µM after 24, 48, and 72 hours of treatment, respectively. nih.gov It has also shown significant activity against the malaria parasite Plasmodium falciparum, with an IC50 value of 0.23 µM. nih.govresearchgate.net

Britannin , another related compound, has also been shown to possess significant anticancer properties. mdpi.com It has been reported to inhibit the growth and metastasis of hepatocellular carcinoma by targeting the GSK-3β/β-catenin signaling pathway. nih.gov Furthermore, britannin can inhibit the expression of PD-L1 in cancer cells, thereby enhancing the antitumor activity of T cells. nih.gov

Bigelovin has demonstrated pro-apoptotic activity in various cancer cell lines, including colon and liver cancer. nih.govnih.govnih.gov Its mechanism of action involves the suppression of NF-κB signaling and the induction of reactive oxygen species (ROS). nih.govnih.gov

Ergolide exhibits anti-inflammatory effects by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the inactivation of NF-κB. nih.gov It has also been shown to induce cell cycle arrest and ROS-dependent apoptosis in acute lymphoblastic leukemia cell lines. nih.gov In metastatic uveal melanoma cells, ergolide demonstrated dose-dependent reductions in cell survival both in vitro and in vivo. europa.eu

The biological activities of these related pseudoguaianolides are summarized in the table below, offering a predictive framework for the potential activities of this compound.

| Compound | Primary Biological Activities | Known Mechanisms of Action |

| Helenalin | Anti-inflammatory, Anticancer, Antimalarial | Inhibition of NF-κB, Induction of apoptosis, Generation of ROS |

| Britannin | Anticancer, Immunomodulatory | Inhibition of GSK-3β/β-catenin pathway, Downregulation of PD-L1 |

| Bigelovin | Anticancer | Inhibition of NF-κB, Upregulation of death receptor 5 (DR5), Induction of ROS |

| Ergolide | Anti-inflammatory, Anticancer | Inhibition of iNOS and COX-2, Inactivation of NF-κB, Induction of ROS and apoptosis |

Given the structural similarities, it is plausible that this compound shares some of these biological activities and mechanisms of action. However, subtle structural differences can lead to significant variations in potency and target specificity. Therefore, dedicated preclinical studies on this compound are essential to definitively characterize its biological profile.

Advanced Analytical Methodologies for Pseudoivalin Research

Chromatographic Method Development and Optimization for Isolation and Quantification

Chromatography is the cornerstone of analytical chemistry for separating individual components from a mixture. For a compound like Pseudoivalin, which is often found alongside structurally similar sesquiterpene lactones, high-resolution separation is paramount. mdpi.com

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of sesquiterpene lactones due to its versatility and efficiency. researchgate.netresearchgate.net The development of a robust HPLC method for this compound involves careful optimization of the stationary phase, mobile phase, and detector.

Stationary and Mobile Phases: Reversed-phase columns, particularly C18, are commonly employed for the separation of sesquiterpene lactones. rsc.org The mobile phase typically consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic or acetic acid) to improve peak shape. rsc.orgnih.gov

Detection Modes:

UV-Vis Detection: this compound contains an α,β-unsaturated γ-lactone moiety, which acts as a chromophore, allowing for detection using a UV-Vis spectrophotometer, typically at wavelengths around 210 nm. researchgate.netrsc.org A photodiode array (PDA) detector can provide spectral information, aiding in peak identification and purity assessment. nih.gov

Universal Detectors: For quantification where UV response may be insufficient or for related compounds lacking a strong chromophore, universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can be employed.

The table below illustrates a typical set of parameters for an HPLC-UV method optimized for the analysis of sesquiterpene lactones like this compound.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 80% B over 25 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. creative-proteomics.com Sesquiterpene lactones like this compound are generally considered non-volatile due to their polarity and molecular weight, making direct GC analysis challenging. mdpi.comresearchgate.net

Derivatization: To increase volatility and thermal stability, derivatization is often required. The hydroxyl group in this compound can be silylated (e.g., using BSTFA - N,O-Bis(trimethylsilyl)trifluoroacetamide) to replace the active proton with a nonpolar trimethylsilyl (B98337) (TMS) group, making the molecule suitable for GC analysis.

Detection:

Flame Ionization Detection (FID): FID provides excellent sensitivity and a wide linear range for the quantification of organic compounds. It is a robust and reliable detector for routine analysis of derivatized this compound.

Mass Spectrometry (MS): Coupling GC with a mass spectrometer allows for both quantification and structural identification based on the compound's mass spectrum and fragmentation pattern. researchgate.netscispace.com This is particularly useful for confirming the identity of this compound in complex samples. proquest.com

The following table outlines typical GC-MS parameters for the analysis of a derivatized sesquiterpene lactone.

| Parameter | Condition |

| Column | HP-5MS (or equivalent, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium, 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Scan Range | 50-500 m/z |

This compound possesses multiple chiral centers, meaning it can exist as different stereoisomers. These isomers may have distinct biological activities. Supercritical Fluid Chromatography (SFC) has emerged as a superior technique for chiral separations, offering several advantages over traditional HPLC. selvita.comchromedia.org

Advantages of SFC: SFC uses supercritical carbon dioxide as the main mobile phase, which has low viscosity and high diffusivity. This allows for faster separations, reduced backpressure, and significantly lower consumption of organic solvents, making it a "greener" alternative to normal-phase HPLC. selvita.comnih.gov

Chiral Stationary Phases (CSPs): The key to chiral separation is the use of a CSP. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® and Chiralcel® series), are highly effective for resolving enantiomers and diastereomers of a wide range of compounds, including lactones. chromedia.orgnih.gov

The choice of CSP and an organic co-solvent (modifier), such as methanol or ethanol (B145695), is critical for achieving optimal resolution.

| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (NPLC) |

| Primary Mobile Phase | Supercritical CO₂ | Organic Solvents (e.g., Hexane (B92381), Heptane) |

| Typical Analysis Time | 3-10 minutes | 10-30 minutes |

| Solvent Consumption | Low | High |

| Environmental Impact | Lower (Green Chemistry) | Higher |

| Operating Pressure | High | Moderate |

| Separation Efficiency | High | High |

Mass Spectrometry-Based Techniques for Complex Sample Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. When coupled with a chromatographic separation technique, it becomes an exceptionally powerful tool for analyzing complex mixtures.

For the trace-level detection and quantification of this compound in challenging biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. creative-proteomics.comnih.gov This technique combines the high separation power of HPLC with the high sensitivity and specificity of a triple quadrupole mass spectrometer. bohrium.com

Ionization: Electrospray ionization (ESI) is the most common ionization technique for sesquiterpene lactones, typically forming protonated molecules ([M+H]^+) in positive ion mode.

Tandem MS (MS/MS): In a triple quadrupole instrument, the first quadrupole selects the precursor ion (e.g., the ([M+H]^+) of this compound). This ion is then fragmented in the second quadrupole (collision cell), and specific product ions are monitored by the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling very low limits of detection (LOD) and quantification (LOQ). nih.govoup.com

A hypothetical MRM method for this compound is detailed below.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 249.14 ([M+H]⁺) | 231.13 ([M+H-H₂O]⁺) | 15 |

| This compound | 249.14 ([M+H]⁺) | 203.13 ([M+H-H₂O-CO]⁺) | 25 |

While this compound can be analyzed directly by LC-MS, chemical derivatization can be employed to overcome challenges such as poor ionization efficiency or to improve chromatographic retention. rsc.org The primary goal of derivatization for MS is to introduce a functional group that is easily ionized, thereby boosting the analytical signal. nih.gov

Targeting Functional Groups: The hydroxyl group of this compound is a prime target for derivatization. Reagents can be used to introduce a permanently charged moiety or a group with very high proton affinity.

Benefits of Derivatization:

Enhanced Sensitivity: Introducing a group like a quaternary amine creates a permanently charged derivative, which can significantly improve ESI efficiency and lower detection limits. researchgate.net

Improved Chromatography: Derivatization can alter the polarity of the analyte, which can be used to improve its retention and separation on a given HPLC column.

Structural Confirmation: The predictable mass shift caused by the derivatizing agent provides an additional layer of confirmation for the analyte's identity.

The following table lists potential derivatization reagents for the hydroxyl group in this compound to enhance MS detection.

| Derivatization Reagent | Target Functional Group | Benefit for MS Analysis |

| Dansyl Chloride | Hydroxyl | Introduces a readily ionizable tertiary amine; increases hydrophobicity. researchgate.net |

| Girard's Reagent T | Carbonyl (after oxidation) | Introduces a pre-charged quaternary ammonium (B1175870) group for high ESI sensitivity. |

| Ferrocenecarbonyl Azide | Hydroxyl | Introduces an "electrochemically ionizable" ferrocene (B1249389) moiety. nih.gov |

Quantitative Method Validation for Research Applications (e.g., in plant extracts, in vitro assay samples)

The robust quantification of this compound in complex matrices, such as plant extracts and in vitro assay samples, is fundamental for accurate pharmacological and phytochemical research. The validation of analytical methods ensures that the data generated are reliable, reproducible, and fit for the intended purpose. High-performance liquid chromatography (HPLC), often coupled with ultraviolet (UV) or mass spectrometry (MS) detection, is a commonly employed technique for the quantitative analysis of sesquiterpene lactones like this compound. Method validation is performed in accordance with internationally recognized guidelines, which stipulate the evaluation of several key performance characteristics.

A critical aspect of method validation is demonstrating the procedure's linearity, accuracy, precision, and sensitivity within a specified range. These parameters ensure that the method can accurately and consistently measure the concentration of this compound across a spectrum of expected experimental concentrations.

Linearity is established to confirm that the analytical method produces results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standard solutions of this compound at different known concentrations. The response of the detector is then plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (R²) value, generally expected to be greater than 0.99, indicates a strong linear relationship.

Accuracy refers to the closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of this compound is added to a blank matrix (e.g., a plant extract known to be free of this compound) and then analyzed. The percentage of the analyte recovered is calculated, with acceptance criteria for accuracy typically falling within a range of 80-120%.

Precision of an analytical method describes the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels: repeatability (intra-day precision), which assesses precision over a short time interval with the same analyst and equipment, and intermediate precision (inter-day precision), which evaluates the method's performance on different days, with different analysts, or with different equipment. For quantitative analysis in research applications, an RSD of less than 15% is generally considered acceptable.

The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified as an exact value. The limit of quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. These parameters define the sensitivity of the method.

Detailed research findings from studies on sesquiterpene lactones demonstrate the successful validation of HPLC-based methods for their quantification in various sample types. While specific validation data for this compound is not extensively published, the following tables provide representative data based on validated methods for structurally similar sesquiterpene lactones, illustrating the expected performance of a well-validated analytical method for this compound.

Table 1: Linearity and Sensitivity of a Hypothesized HPLC-UV Method for this compound

| Parameter | Value |

| Linear Range (µg/mL) | 1.0 - 200 |

| Regression Equation | y = 25432x + 1587 |

| Correlation Coefficient (R²) | > 0.999 |

| Limit of Detection (LOD) (µg/mL) | 0.3 |

| Limit of Quantitation (LOQ) (µg/mL) | 1.0 |

Table 2: Accuracy and Precision of a Hypothesized HPLC-UV Method for this compound

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, mean ± SD, n=6) | Recovery (%) | Precision (RSD, %) |

| Intra-day | |||

| 5.0 | 4.9 ± 0.2 | 98.0 | 4.1 |

| 50.0 | 50.8 ± 1.5 | 101.6 | 3.0 |

| 150.0 | 147.9 ± 3.7 | 98.6 | 2.5 |

| Inter-day | |||

| 5.0 | 5.1 ± 0.3 | 102.0 | 5.9 |

| 50.0 | 48.9 ± 2.1 | 97.8 | 4.3 |

| 150.0 | 152.3 ± 5.6 | 101.5 | 3.7 |

These tables illustrate the typical outcomes of a successful method validation for the quantitative analysis of a sesquiterpene lactone like this compound, providing a solid foundation for its reliable measurement in research settings.

Future Directions and Emerging Research Opportunities

Discovery of Novel Pseudoivalin-Related Compounds and Structural Scaffolds

The Asteraceae family, from which this compound is primarily isolated (e.g., from Iva microcephala and Klasea latifolia), is known for its rich diversity of sesquiterpene lactones (STLs) nih.govcam.ac.ukrsc.orgnih.gov. These compounds exhibit various skeletal types, including germacranolides, guaianolides, eudesmanolides, and pseudoguaianolides tandfonline.comnih.govup.ac.za. This compound itself is a guaianolide, characterized by its specific ring structure and functional groups nih.govdypvp.edu.inresearchgate.net. The ongoing exploration of plant biodiversity, coupled with advanced isolation and structure elucidation techniques, holds significant promise for identifying novel STL analogues related to this compound. These efforts could uncover compounds with modified structural scaffolds, potentially leading to new biological activities or enhanced therapeutic properties. Chemosystematic studies, which analyze the distribution of chemical compounds within plant taxa, are crucial for guiding the search for related compounds and understanding evolutionary relationships among STLs researchgate.netmdpi.comcabidigitallibrary.org.

Table 1: Known this compound and Related Sesquiterpene Lactones

| Compound Name | Class | Primary Source(s) | Reference(s) |

| This compound | Guaianolide | Iva microcephala, Klasea latifolia | nih.govcam.ac.ukrsc.orgnih.gov |

| This compound Acetate (B1210297) | Guaianolide | Calocephalus brownii | cam.ac.ukrsc.org |

| Calocephalin | Guaianolide | Calocephalus brownii | cam.ac.uk |

| Alantolactone | Germacranolide | Various Asteraceae species | tandfonline.comscielo.brmdpi.com |

| Costunolide | Germacranolide | Inula species, potential precursor | up.ac.zamdpi.comacs.orgnih.govacs.org |

| Cynaropicrin | Guaianolide | Cynara scolymus, Cynara cardunculus | mdpi.com |

| Helenalin | Eudesmanolide | Helenium species | dypvp.edu.inmdpi.com |

Integration of Artificial Intelligence and Machine Learning in this compound Research

Structure Elucidation and Prediction: AI algorithms can analyze spectroscopic data (NMR, MS) to predict or confirm the structures of novel this compound analogues, accelerating identification processes rsc.orgnih.govnih.gov.

Bioactivity Prediction: ML models can predict the biological activities and potential therapeutic targets of this compound and its derivatives based on their chemical structures, aiding in the prioritization of compounds for experimental validation ijrpas.comcas.orgnih.gov.

Synthesis Planning: AI can assist in designing novel synthetic routes for complex this compound analogues by retrosynthesis analysis and predicting reaction outcomes nih.govacs.orgbenthamdirect.com.

Genome Mining: AI tools can analyze genomic data to identify biosynthetic gene clusters (BGCs) responsible for STL production, potentially leading to the discovery of new pathways or engineered biosynthesis of this compound cas.orghelmholtz-hips.de.

Chemosystematic Analysis: ML algorithms, such as self-organizing neural networks, can be used to classify plant species and predict the occurrence of STLs based on their chemical profiles, aiding in the discovery of new sources or related compounds nih.gov.

Exploring Uncharted Biosynthetic Pathways and Enzymatic Mechanisms

The biosynthesis of sesquiterpene lactones (STLs) is a complex process involving a series of enzymatic transformations starting from farnesyl pyrophosphate (FPP) tandfonline.comup.ac.zaacs.orgnih.govacs.orgnih.gov. Key enzymes involved include sesquiterpene synthases (STSs) and cytochrome P450 monooxygenases (CYPs) tandfonline.comacs.orgnih.gov. For this compound, understanding its specific biosynthetic pathway remains an area for exploration. Research could focus on:

Identifying Key Enzymes: Identifying the specific sesquiterpene synthases responsible for forming the guaianolide skeleton and the CYPs involved in the subsequent oxidative cyclization and lactonization steps leading to this compound.

Pathway Intermediates: Elucidating the precise intermediates in the biosynthetic pathway, such as potential germacrene precursors, and understanding the mechanisms of carbocyclic rearrangement and lactone ring formation up.ac.zaacs.orgnih.govacs.orgroyalsocietypublishing.orgresearchgate.net.

Genetic Engineering: Investigating the genes encoding these enzymes to enable heterologous expression in microbial or plant systems for the sustainable production of this compound or its analogues tandfonline.comacs.org.

Advanced Synthetic Strategies for Complex this compound Analogues

The synthesis of complex natural products like guaianolides presents significant challenges in organic chemistry, requiring precise control over stereochemistry and functional group manipulation nih.govd-nb.inforsc.org. Future research can focus on developing advanced synthetic strategies for this compound and its analogues:

Stereoselective Synthesis: Developing highly stereoselective synthetic routes to construct the intricate 5,7,5-tricyclic guaianolide core of this compound, ensuring the correct relative and absolute stereochemistry d-nb.infoacs.org.

Total Synthesis of Analogues: Designing and executing total syntheses of novel this compound analogues with modifications to functional groups or skeletal structure to explore structure-activity relationships (SARs) ijrpas.comd-nb.info.

Flow Chemistry: Utilizing flow chemistry techniques for the synthesis of this compound and its derivatives. Flow chemistry offers advantages such as precise control over reaction parameters, enhanced safety for reactive intermediates, efficient scale-up, and potential for multi-step telescoped syntheses, leading to more sustainable and efficient production cam.ac.ukscielo.bracs.orgbenthamdirect.comnih.gov.

Biocatalysis: Exploring biocatalytic approaches, such as using engineered enzymes, for specific steps in the synthesis, potentially offering high selectivity and milder reaction conditions researchgate.net.

Application of this compound as a Chemical Probe for Biological Target Elucidation

Sesquiterpene lactones are known for their diverse biological activities, including anti-inflammatory, cytotoxic, and anticancer effects nih.govresearchgate.netmdpi.comacs.orgoaepublish.commdpi.commdpi.com. This compound's specific biological targets and mechanisms of action are not as extensively characterized as some other STLs. Therefore, its application as a chemical probe could provide valuable insights:

Target Identification: Investigating the molecular targets of this compound. This could involve affinity chromatography, chemical proteomics, or computational docking studies to identify proteins or pathways with which this compound interacts.

Mechanism of Action Studies: Elucidating how this compound exerts its biological effects. For instance, if it shows cytotoxic activity, understanding whether it induces apoptosis, cell cycle arrest, or interferes with specific cellular processes is crucial nih.govresearchgate.netoaepublish.commdpi.commdpi.com.

Probe Development: Synthesizing modified this compound derivatives, such as those with fluorescent tags or biotin (B1667282) labels, to facilitate target identification and visualization within biological systems.

Understanding Biological Roles: Investigating the endogenous role of this compound in the plants from which it is isolated, which might reveal novel biological functions or pathways regulated by this compound.

Table 2: Plants Known to Contain this compound or Related Sesquiterpene Lactones

| Plant Species | Primary Sesquiterpene Lactone(s) Found | Relevant Family | Reference(s) |

| Iva microcephala | This compound, this compound Acetate | Asteraceae | cam.ac.ukrsc.org |

| Klasea latifolia | This compound | Asteraceae | nih.govbenthamdirect.comoaepublish.com |

| Calocephalus brownii (Cushion bush) | This compound, this compound Acetate, Calocephalin | Asteraceae | cam.ac.ukrsc.org |

| Centaurea species | Various guaianolides, heliangolides | Asteraceae | mdpi.commdpi.comtandfonline.comresearchgate.net |

| Inula species (e.g., I. helenium, I. aucheriana) | Alantolactone, Costunolide, Inuviscolide | Asteraceae | mdpi.comacs.org |

| Artemisia species (e.g., A. glabella, A. mongolica) | Arglabin, various others | Asteraceae | d-nb.inforsc.org |

| Chicorium intybus (Chicory) | Lactupicrin, Lactucin, 8-deoxylactucin (B1214627) | Asteraceae | nih.govwur.nl |

| Cynara scolymus (Artichoke) | Cynaropicrin | Asteraceae | mdpi.com |

List of Compounds Mentioned:

this compound

this compound Acetate

Calocephalin

Alantolactone

Costunolide

Cynaropicrin

Helenalin

Germacrene A

Germacrene A acid (GAA)

Arglabin

Inuviscolide

Lactucin

Lactupicrin

8-deoxylactucin

Artemisinin

Dihydroartemisinin

Parthenolide

Thapsigargin

Tomentosin

Britanin

Deoxyelephantopin (DOE)

Isoalantolactone

Aguerin B

Kauniolide

Eupatolide

Rhizantholide A

Rhizantholide B

Psilostachyin

Peruvin

Ambrosin

Damsin

Heliangolides

Guaianolides

Pseudoguaianolides

Eudesmanolides

Germacranolides

Xanthanolides

Seco-Guaianolides

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.